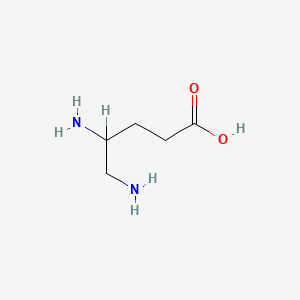

4,5-Diaminopentanoic acid

Description

Significance as a Non-Proteinogenic Amino Acid in Specialized Biochemical Pathways

4,5-Diaminopentanoic acid serves as a critical intermediate in at least two significant, yet distinct, metabolic pathways in the microbial world.

In the anaerobic bacterium Clostridium sticklandii, this compound is a key component of the oxidative degradation pathway of L-ornithine. asm.orgnih.gov This pathway is part of a broader metabolic strategy known as the Stickland reaction, where pairs of amino acids are fermented to generate energy. nih.govresearchgate.net In this specific pathway, D-ornithine is converted to (2R,4S)-2,4-diaminopentanoate by the enzyme D-ornithine 4,5-aminomutase. asm.orgnih.gov This isomer of diaminopentanoic acid is then further metabolized.

Furthermore, in cyanobacteria and plants, (S)-4,5-diaminopentanoic acid is an intermediate in the C5 pathway, which is responsible for the biosynthesis of δ-aminolevulinic acid, a universal precursor for all tetrapyrroles, including chlorophylls (B1240455) and hemes. tandfonline.comsoton.ac.ukagriculturejournals.cz In the final step of this pathway, the enzyme glutamate-1-semialdehyde (B1620169) aminotransferase catalyzes the conversion of glutamate-1-semialdehyde to δ-aminolevulinic acid, with (S)-4,5-diaminopentanoic acid being a proposed and studied intermediate. nih.govnih.gov

Historical Perspectives on the Discovery and Early Research of this compound

The elucidation of the role of this compound is intrinsically linked to the study of amino acid fermentation in anaerobic bacteria, a field of research that dates back over seven decades. asm.org The Stickland reaction, first described in the 1930s, laid the groundwork for understanding how organisms like Clostridium sticklandii could utilize amino acids as their sole source of energy. nih.gov

Early investigations into the ornithine fermentation pathway in C. sticklandii in the mid-20th century led to the identification of a multi-step process for its oxidative degradation. nih.govasm.org While the pathway was described decades ago, the definitive identification and characterization of all the enzymes involved, including those that produce and consume this compound, have been a subject of ongoing research. asm.org The enzyme D-ornithine 4,5-aminomutase, which directly produces this compound, was a particular focus of these early studies due to its complex catalytic mechanism involving coenzyme B12. mdpi.comntu.edu.tw

Similarly, the discovery of the C5 pathway for δ-aminolevulinic acid synthesis in plants and cyanobacteria in the latter half of the 20th century brought another dimension to the significance of this compound. tandfonline.com Research in this area established its role as a key intermediate in this fundamental biosynthetic process. nih.gov

Current Research Landscape and Academic Interest in this compound in Chemical and Biological Sciences

Contemporary research continues to delve into the intricacies of this compound and its associated metabolic pathways. A significant area of academic interest lies in the detailed mechanistic studies of the enzymes that metabolize this compound. For instance, recent research has focused on the radical-based catalysis of ornithine 4,5-aminomutase, providing a deeper understanding of its complex reaction mechanism. nih.gov Kinetic analyses of this enzyme, along with the downstream 2,4-diaminopentanoate (B1235806) dehydrogenase, are ongoing to fully map the oxidative L-ornithine metabolic pathway. nih.gov

The stereospecificity of these enzymatic reactions is another active area of investigation. Studies on glutamate-1-semialdehyde aminotransferase have explored the enantioselective participation of (S)- and (R)-isomers of this compound, revealing a high degree of specificity for the (S)-enantiomer in the biosynthesis of δ-aminolevulinic acid. nih.govnih.gov

From a chemical sciences perspective, there is interest in the synthesis of this compound and its derivatives. These compounds can serve as valuable building blocks in organic synthesis. For example, derivatives of diaminopentanoic acid are being explored for the synthesis of various biologically active molecules. frontiersin.orgresearchgate.net The unique placement of the two amino groups offers opportunities for creating novel chemical structures with potential applications in medicinal chemistry.

Data Tables

Table 1: Physicochemical Properties of (4S)-4,5-Diaminopentanoic acid

| Property | Value | Source |

| IUPAC Name | (4S)-4,5-diaminopentanoic acid | nih.gov |

| Molecular Formula | C5H12N2O2 | nih.gov |

| Molecular Weight | 132.16 g/mol | nih.gov |

| InChIKey | PQGAAJQIFBEYSA-BYPYZUCNSA-N | nih.gov |

| Canonical SMILES | C(CC(=O)O)C@@HN | nih.gov |

Table 2: Key Enzymes in the Metabolism of this compound

| Enzyme | Organism | Pathway | Substrate | Product | Source |

| D-ornithine 4,5-aminomutase | Clostridium sticklandii | L-ornithine oxidative degradation | D-ornithine | (2R,4S)-2,4-Diaminopentanoate | asm.orgnih.gov |

| 2,4-Diaminopentanoate dehydrogenase | Clostridium sticklandii, Fervidobacterium nodosum | L-ornithine oxidative degradation | (2R,4S)-2,4-Diaminopentanoate, NAD(P)+ | 2-Amino-4-oxopentanoate (B13344484), NAD(P)H | asm.orgkyoto-u.ac.jp |

| Glutamate-1-semialdehyde aminotransferase | Cyanobacteria (Synechococcus), Plants | δ-aminolevulinic acid biosynthesis | Glutamate-1-semialdehyde | δ-Aminolevulinic acid (via this compound intermediate) | tandfonline.comsoton.ac.uknih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-diaminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2/c6-3-4(7)1-2-5(8)9/h4H,1-3,6-7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGAAJQIFBEYSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50930848 | |

| Record name | 4,5-Diaminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99363-27-6, 140465-14-1 | |

| Record name | 4,5-Diaminopentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099363276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Diaminopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5 Diaminopentanoic Acid and Its Analogues

Chemical Synthesis Approaches to 4,5-Diaminopentanoic Acid

Chemical synthesis provides versatile and scalable routes to this compound and its derivatives. These methods allow for precise control over the molecular architecture, which is crucial for structure-activity relationship studies.

Stereoselective Synthesis Strategies (e.g., Hydrogenation of Cyclic Dehydro Dipeptides)

A notable strategy for the stereoselective synthesis of diamino acids involves the asymmetric hydrogenation of cyclic α,β-dehydro dipeptides. oup.com This method has been successfully applied to produce various unusual basic amino acids, including ornithine and analogues like 2,4-diaminopentanoic acid. oup.com

The process begins with the condensation of a cyclo(-Gly-L(or D)-aminoacyl-) with a protected chiral amino aldehyde to form a cyclic α,β-dehydro dipeptide. oup.com The subsequent hydrogenation of this intermediate, typically using a palladium catalyst (Pd black), leads to the formation of the saturated dipeptide with a high degree of chiral induction. oup.com The stereoselectivity of this hydrogenation is significantly influenced by the steric bulk of the side chains on the dehydro amino acid residue. oup.com Finally, acid hydrolysis of the resulting cyclic dipeptide yields the desired diaminopentanoic acid diastereomers. oup.com For instance, the hydrogenation of cyclo(-Δ²PA(Boc)-L-Ala-) followed by hydrolysis can produce (2S,4S)- and (2R,4S)-2,4-diaminopentanoic acid. oup.com

This approach offers a reliable pathway to optically active diamino acids, which are valuable as chiral building blocks in the synthesis of bioactive peptides and other complex molecules.

Derivatization Methods for Advanced Research Applications (e.g., Protecting Group Chemistry)

The synthesis of complex molecules like this compound, which contains multiple reactive functional groups (two amines and a carboxylic acid), necessitates the use of protecting groups. organic-chemistry.org A protecting group is a chemical moiety that is temporarily attached to a functional group to decrease its reactivity, allowing chemical modifications to be performed selectively at other positions in the molecule. organic-chemistry.org

For diamino acids, orthogonal protecting group strategies are particularly important. This involves using different types of protecting groups for each amine function, which can be removed under distinct conditions. organic-chemistry.org This allows for the selective deprotection and subsequent derivatization of one amine group while the other remains protected. organic-chemistry.org

Commonly used amine protecting groups in amino acid synthesis include:

tert-Butoxycarbonyl (Boc): This group is stable under a wide range of conditions but is readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). organic-chemistry.orgpeptide.com

Benzyloxycarbonyl (Cbz or Z): Often used in solution-phase synthesis, the Cbz group is typically removed by catalytic hydrogenation. peptide.com

9-Fluorenylmethoxycarbonyl (Fmoc): A base-labile protecting group, Fmoc is widely used in solid-phase peptide synthesis and can be cleaved with a mild base like piperidine. organic-chemistry.orgpeptide.com

The strategic application of these protecting groups enables the synthesis of advanced research molecules. For example, an orthogonally protected derivative like ethyl (3R, 4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoate can serve as a versatile intermediate for creating analogues of complex natural products.

Table 1: Common Amine Protecting Groups in Diamino Acid Synthesis

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal to |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Fmoc, Cbz |

| Benzyloxycarbonyl | Cbz, Z | Catalytic Hydrogenation | Boc, Fmoc |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild Base (e.g., Piperidine) | Boc, Cbz |

Large-Scale Preparation Techniques for Research Intermediates

Transitioning the synthesis of amino acid intermediates from laboratory-scale to large-scale production presents several challenges that require careful optimization. digitellinc.com The goal is to develop a process that is not only efficient and high-yielding but also cost-effective and environmentally sustainable. digitellinc.com Key considerations for scaling up include optimizing reaction conditions such as temperature, pressure, and catalyst loading to ensure consistent product quality and yield. digitellinc.comtemple.edu

Purification methods must also be adapted for larger quantities. While chromatography is common in the lab, methods like crystallization and distillation are often more practical for industrial-scale production. digitellinc.com For instance, a new large-scale synthesis of bis-amino acid intermediates was developed that eliminated the use of the highly toxic Jones reagent, replacing it with a more environmentally friendly TEMPO-mediated oxidation. temple.edu This allowed for the kilogram-scale manufacturing of stereochemically pure intermediates. digitellinc.comtemple.edu

The development of robust and reproducible large-scale syntheses is crucial for producing the necessary quantities of research intermediates, such as protected diamino acids, to support extensive research and development programs in pharmaceuticals and materials science. digitellinc.com

Enzymatic Synthesis and Biocatalytic Production of this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often provide exquisite control over stereochemistry, making them ideal for producing chiral compounds like this compound.

Engineered Enzyme Systems for Amination (e.g., Glutamate (B1630785) Dehydrogenase Variants)

Engineered enzymes, particularly dehydrogenases, are powerful tools for the synthesis of amino acids. Glutamate dehydrogenase (GDH), for example, has been a target for protein engineering to expand its substrate scope. frontiersin.orgnih.gov Through techniques like targeted saturation mutagenesis, scientists have successfully engineered GDH variants capable of catalyzing the reductive amination of novel substrates. nih.gov For instance, an engineered GDH from Escherichia coli was developed to synthesize (R)-4-aminopentanoic acid from levulinic acid with high efficiency and enantiomeric excess (>99% ee). nih.gov This process is highly atom-economical, using ammonia (B1221849) as the amino donor and generating only inorganic carbonate as a by-product. nih.gov

A naturally occurring enzyme system relevant to this topic is the D-ornithine 4,5-aminomutase from Clostridium sticklandii. wikipedia.orgnih.gov This complex enzyme, which depends on both pyridoxal (B1214274) 5'-phosphate (PLP) and adenosylcobalamin (coenzyme B12) as cofactors, catalyzes the reversible rearrangement of D-ornithine into (2R,4S)-2,4-diaminopentanoic acid. wikipedia.orgnih.govnih.gov The reaction proceeds through a radical-based mechanism initiated by the homolysis of the coenzyme B12 Co-C bond. nih.govresearchgate.net The enzyme (2R,4S)-2,4-diaminopentanoate dehydrogenase, also from C. sticklandii, can then catalyze the conversion of (2R)-2-amino-4-oxopentanoate to (2R,4S)-2,4-diaminopentanoate. frontiersin.orgresearchgate.net These enzymatic systems highlight the potential for using both natural and engineered enzymes for the specific production of diaminopentanoic acid isomers.

Amine Transaminases in this compound Synthesis

Amine transaminases (ATAs), also known as ω-transaminases, are another important class of enzymes for amino acid synthesis. mdpi.comsci-hub.se These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a keto acceptor, producing a new chiral amine or amino acid. mdpi.comnih.gov ATAs are particularly valuable for their high stereoselectivity, often yielding products with excellent enantiomeric excess. nih.gov

The application of ATAs in synthesis can be challenging due to unfavorable reaction equilibria and potential substrate or product inhibition. mdpi.comresearchgate.net To overcome these limitations, various strategies have been developed, such as using specific amine donors like ortho-xylylenediamine to drive the reaction to completion or employing multi-enzyme cascade systems to remove inhibitory by-products. mdpi.comresearchgate.net For example, a cascade reaction might couple the transaminase with a dehydrogenase to regenerate cofactors or remove a ketone by-product. mdpi.com

Transaminases can be classified based on their stereoselectivity, with enzymes capable of producing either (R)- or (S)-amines. nih.gov This diversity makes them highly versatile tools for accessing a wide range of non-canonical amino acids, including diamino acids, which are valuable building blocks for pharmaceuticals and other fine chemicals. mdpi.com

Table 2: Comparison of Synthesis Approaches

| Feature | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Stereocontrol | Can be high with chiral catalysts/auxiliaries | Generally excellent, inherent to the enzyme |

| Reaction Conditions | Often requires harsh conditions (temperature, pressure, pH) | Mild conditions (physiological temperature, pH) |

| Protecting Groups | Often required, adding steps to the synthesis | Generally not required |

| Scalability | Well-established for large-scale production | Can be challenging, but improving with technology |

| Environmental Impact | Can generate significant waste (solvents, by-products) | Generally lower environmental impact ("green chemistry") |

| Substrate Scope | Broad, can be tuned through catalyst/reagent design | Often limited to specific substrates for a given enzyme |

Lyase-Catalyzed Amination in Related Diamino Acid Production

While the direct synthesis of this compound through lyase-catalyzed amination has not been extensively documented in publicly available research, the broader class of ammonia lyases has been a significant focus of biocatalysis research for the production of various chiral amino acids. These enzymes catalyze the reversible addition of ammonia to a carbon-carbon double bond of an α,β-unsaturated carboxylate, offering a highly atom-economical and stereoselective route to amino acids. researchgate.netresearchgate.net The discussion of analogous systems, particularly the engineering of methylaspartate ammonia lyase, provides insight into the potential and challenges of applying this methodology to the synthesis of diamino acids like this compound.

Ammonia lyases, such as phenylalanine ammonia lyase (PAL) and aspartate ammonia lyase (AspA), are well-known for their roles in producing α-amino acids. mdpi.comnih.govpolimi.it However, their stringent substrate specificity has historically limited their application to their natural substrates. uniprot.org Recent advancements in protein engineering have successfully broadened the substrate scope of these enzymes, enabling the synthesis of a variety of unnatural α- and β-amino acids. rsc.orgresearchgate.netnih.gov

A particularly relevant example is the engineering of methylaspartate ammonia lyase (MAL), which naturally catalyzes the conversion of 3-methylaspartate to mesaconate and ammonia. uniprot.orgresearchgate.netnih.gov Through structure-based engineering, researchers have successfully modified the active site of MAL to accommodate a wider range of substrates. By creating single-active-site mutants, they have developed catalysts with expanded nucleophile and electrophile scopes. researchgate.netnih.gov

One mutant demonstrated a broad nucleophile scope, capable of utilizing various linear and cyclic alkylamines in the synthesis of aspartic acid derivatives. researchgate.netnih.gov Another mutant showed a wide electrophile scope, accepting fumarate (B1241708) derivatives with diverse substituents at the C2 position. researchgate.netnih.gov These engineered MAL variants retained the high stereo- and regioselectivity of the wild-type enzyme, highlighting the potential for creating bespoke biocatalysts for the synthesis of complex amino acids. researchgate.netnih.gov For instance, the highly enantio- and diastereoselective synthesis of threo-3-benzyloxyaspartate, an inhibitor of neuronal excitatory glutamate transporters, was achieved using an engineered MAL. researchgate.netnih.gov

The following table summarizes the research findings on the engineered methylaspartate ammonia lyase for the synthesis of various aspartic acid derivatives.

| Mutant | Substrate (Electrophile) | Substrate (Nucleophile) | Product | Stereoselectivity | Reference |

| MAL Mutant 1 | Fumarate Derivatives (with alkyl, aryl, alkoxy, aryloxy, alkylthio, and arylthio substituents at C2) | Ammonia | Substituted Aspartic Acid Derivatives | High | researchgate.netnih.gov |

| MAL Mutant 2 | Mesaconate | Linear and Cyclic Alkylamines | Substituted Aspartic Acid Derivatives | High | researchgate.netnih.gov |

| Engineered MAL | 2-(Benzyloxy)fumarate | Ammonia | threo-3-Benzyloxyaspartate | High enantio- and diastereoselectivity | researchgate.netnih.gov |

While these examples focus on the synthesis of α- and β-amino acids, they underscore the feasibility of engineering ammonia lyases to accept novel substrates. The synthesis of this compound would require a lyase capable of acting on a five-carbon unsaturated precursor, adding an amino group at the 4 or 5-position. Although no such lyase has been reported to date, the successful engineering of MAL suggests that it may be possible to evolve or design a lyase for this purpose.

It is also worth noting the existence of other enzymes involved in the synthesis of diaminopentanoates, such as 2,4-diaminopentanoate (B1235806) dehydrogenase, which catalyzes the reversible dehydrogenation of (2R,4S)-2,4-diaminopentanoate to 2-amino-4-oxopentanoate (B13344484). While this is a dehydrogenase and not a lyase, its action on a structurally similar molecule provides a valuable reference point for the biocatalytic production of diaminopentanoic acids. academie-sciences.fr Furthermore, enzymes like D-ornithine 4,5-aminomutase, which catalyzes the migration of a terminal amino group, demonstrate nature's ability to functionalize the pentanoic acid backbone at positions relevant to this compound, albeit through a different enzymatic mechanism. polimi.it

Stereochemical Aspects and Chiral Synthesis of 4,5 Diaminopentanoic Acid

Importance of Stereoisomers (e.g., (S)-isomer, (R)-isomer) in Research Investigations

The distinct biological roles of 4,5-diaminopentanoic acid stereoisomers have been highlighted in metabolic studies, particularly in certain microorganisms. The differential enzymatic recognition of these isomers underscores the importance of stereochemical purity in research investigations.

A key example of this stereoselectivity is found in the C5 pathway for the biosynthesis of δ-aminolevulinic acid, a precursor for tetrapyrrole synthesis, in cyanobacteria like Synechococcus. In this pathway, this compound serves as a crucial intermediate. nih.gov Research using synthetically prepared enantiomers of this compound has demonstrated that the enzyme glutamate (B1630785) 1-semialdehyde aminotransferase exhibits a distinct preference for one stereoisomer over the other. The enzyme was found to be highly, though not completely, enantioselective for the (S)-isomer, (S)-4,5-diaminopentanoate. nih.gov This preference indicates that the (S)-configuration is the biologically relevant form in this specific metabolic context. The ability to investigate such specificities relies on the availability of enantiomerically pure compounds, allowing researchers to probe the precise structural requirements of enzyme active sites. nih.gov

| Stereoisomer | Role in δ-Aminolevulinic Acid Formation (in Synechococcus) | Enzymatic Preference |

|---|---|---|

| (S)-4,5-Diaminopentanoic acid | Preferred substrate for glutamate 1-semialdehyde aminotransferase. nih.gov | High |

| (R)-4,5-Diaminopentanoic acid | Not the preferred substrate for glutamate 1-semialdehyde aminotransferase. nih.gov | Low |

Asymmetric Synthesis Approaches for Enantiomerically Pure this compound

To study the unique biological functions of individual stereoisomers, it is essential to obtain them in enantiomerically pure form. Asymmetric synthesis provides the methods to achieve this, avoiding the production of racemic mixtures that can complicate the interpretation of experimental results. While specific, detailed synthetic pathways for this compound are often tailored to particular research needs, they rely on established principles of stereoselective synthesis. nih.gov

The synthesis of chiral molecules, including non-proteinogenic amino acids like this compound, can be achieved through several strategic approaches. These methods are designed to control the formation of chiral centers, leading to a single desired stereoisomer. The availability of both (S)- and (R)-4,5-diaminopentanoic acid through organic synthesis was crucial for elucidating their respective roles in the biosynthesis of δ-aminolevulinic acid. nih.gov

| Asymmetric Synthesis Strategy | Description |

|---|---|

| Chiral Pool Synthesis | Utilizes readily available, enantiomerically pure natural products (e.g., amino acids, sugars) as starting materials. |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is removed after the desired chiral center is formed. |

| Asymmetric Catalysis | Uses a small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) to favor the formation of one enantiomer over the other. nih.gov |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. |

Stereochemical Control in Enzymatic Reactions Involving this compound

Enzymes, being inherently chiral macromolecules, exhibit remarkable stereoselectivity in the reactions they catalyze. nih.gov This principle is clearly demonstrated in the metabolism of this compound. The stereochemical control exerted by enzymes ensures the fidelity of metabolic pathways by acting only on the correct substrate isomer.

The enzyme glutamate-1-semialdehyde (B1620169) 2,1-aminomutase, which is involved in the formation of δ-aminolevulinate in Synechococcus, provides a clear example of this control. This enzyme functions as both an aminomutase, forming this compound from glutamate 1-semialdehyde, and as an aminotransferase that subsequently converts the (S)-isomer of this compound to δ-aminolevulinate. nih.gov The high enantioselectivity for (S)-4,5-diaminopentanoate in the aminotransferase step demonstrates how an enzyme's active site architecture is precisely tuned to bind and process a substrate with a specific three-dimensional structure. nih.gov This selectivity prevents the (R)-isomer from being efficiently processed, thereby ensuring the correct flow of metabolites through the pathway. nih.gov

| Enzyme | Reaction | Substrate | Stereochemical Outcome |

|---|---|---|---|

| Glutamate 1-semialdehyde aminotransferase (from Synechococcus) | Conversion to δ-aminolevulinate | This compound | Highly enantioselective for the (S)-isomer. nih.gov |

Biochemical Pathways and Enzymatic Transformations Involving 4,5 Diaminopentanoic Acid

Role of 4,5-Diaminopentanoic Acid in Microbial Metabolic Pathways

This compound, also known as 2,4-diaminopentanoic acid, is a crucial intermediate in the anaerobic metabolism of ornithine, particularly in proteolytic bacteria like those from the genus Clostridium. nih.gov Its formation and subsequent conversion are integral parts of pathways that allow these organisms to derive energy from amino acids in oxygen-deprived environments.

The initial conversion of ornithine is dependent on a cobamide coenzyme (like coenzyme B12), and this step is sensitive to inhibitors such as intrinsic factor. nih.gov However, the subsequent oxidation of the this compound intermediate is not affected by these inhibitors, indicating a multi-enzyme system with distinct cofactor requirements. nih.gov

The degradation of ornithine via this compound is a component of a broader metabolic strategy known as the Stickland reaction or Stickland fermentation. wikipedia.orgnih.gov This process, characteristic of many proteolytic clostridia, involves the coupled oxidation and reduction of pairs of amino acids to generate energy. wikipedia.orgresearchgate.net In this scheme, one amino acid acts as an electron donor and is oxidized, while another acts as an electron acceptor and is reduced. nih.gov

Ornithine can serve as an electron donor in these reactions. nih.gov Its oxidative degradation, which proceeds through the this compound intermediate, is coupled with the reduction of an electron acceptor amino acid, such as proline or glycine. annualreviews.orgresearchgate.net This fermentation pathway allows anaerobic bacteria to avoid using hydrogen ions as electron acceptors, which would produce hydrogen gas, and instead generate ATP through substrate-level phosphorylation from the resulting keto acids. wikipedia.orgnih.gov The ability to utilize ornithine in Stickland reactions provides a competitive advantage for organisms like Clostridioides difficile in the gut environment, particularly when inflammation is absent. nih.gov

The metabolic pathway for ornithine degradation is encoded by a conserved gene cluster in several anaerobic bacteria. nih.govnih.gov In C. difficile, for instance, a specific genomic locus is consistently expressed during non-inflammatory colonization and is dedicated to the oxidative degradation of L-ornithine. nih.gov This cluster contains the genes for the key enzymes in the pathway:

Ornithine Racemase (orr) : This enzyme catalyzes the conversion of L-ornithine to its stereoisomer, D-ornithine, which is the actual substrate for the next step in the pathway. nih.govwikipedia.org It belongs to the family of isomerases that act on amino acids. wikipedia.org

D-Ornithine 4,5-Aminomutase (oraS, oraE) : This enzyme facilitates the migration of the terminal amino group of D-ornithine from the C5 position to the C4 position, producing (2R,4S)-2,4-diaminopentanoate (a stereoisomer of this compound). nih.govwikipedia.org

2,4-Diaminopentanoate (B1235806) Dehydrogenase (ord) : This enzyme catalyzes the oxidative deamination of this compound to 2-amino-4-ketopentanoate, generating ammonia (B1221849) in the process. nih.govwikipedia.org

The coordinated expression of these genes ensures the efficient catabolism of ornithine for energy production. nih.gov The presence of such biosynthetic gene clusters (BGCs) is a common organizational principle for metabolic pathways in microorganisms. nih.govfrontiersin.org

Enzyme Mechanisms and Kinetics Related to this compound Metabolism

The enzymes responsible for the formation and conversion of this compound have been the subject of detailed mechanistic and kinetic studies, revealing complex catalytic strategies.

Ornithine 4,5-aminomutase (OAM) is a complex enzyme that depends on both pyridoxal (B1214274) 5'-phosphate (PLP) and adenosylcobalamin (AdoCbl) as cofactors. nih.govnih.gov It catalyzes the 1,2-rearrangement of the terminal amino group of D-ornithine to form (2R, 4S)-diaminopentanoate. nih.govwikipedia.org

The reaction proceeds through a radical-based mechanism. nih.gov The process is initiated by the homolysis of the Co-C bond in the AdoCbl cofactor. The resulting 5'-deoxyadenosyl radical abstracts a hydrogen atom from the substrate, which is bound to the PLP cofactor. This generates a substrate radical that undergoes intramolecular isomerization via an azacyclopropylcarbinyl radical intermediate before the reaction is completed. nih.gov

Kinetic studies have provided insight into the enzyme's mechanism. The use of deuterated ornithine revealed significant kinetic isotope effects, suggesting that hydrogen atom abstraction is a rate-determining step in the catalytic cycle. nih.govacs.org Site-directed mutagenesis studies have highlighted the critical role of specific active site residues. Residues that form salt bridges with the substrate's α-carboxylate (R297) or α-amine (E81) groups are essential for catalytic efficiency; their mutation leads to a drastic reduction in turnover. nih.gov These electrostatic interactions are considered more critical for controlling the radical chemistry than the protonation state of the PLP cofactor. nih.gov

| Enzyme Variant | kcat (s-1) | Km (mM) | kcat/Km (M-1s-1) | Fold Decrease in kcat/Km |

|---|---|---|---|---|

| Wild Type | 7.6 ± 0.2 | 0.25 ± 0.03 | (3.0 ± 0.4) x 104 | - |

| E81Q | 0.013 ± 0.001 | 0.5 ± 0.1 | 26 ± 6 | 1200 |

| R297K | 0.024 ± 0.001 | 0.08 ± 0.01 | 300 ± 50 | 100 |

Data adapted from studies on OAM from Clostridium sticklandii, illustrating the impact of active site mutations on catalytic efficiency. nih.gov

2,4-Diaminopentanoate dehydrogenase (DAPDH) catalyzes the NAD(P)+-dependent oxidative deamination of (2R,4S)-2,4-diaminopentanoate to produce 2-amino-4-oxopentanoate (B13344484) and ammonia. wikipedia.orgnih.gov This enzyme belongs to the oxidoreductase family and is a key player in ornithine metabolism as well as lysine (B10760008) degradation pathways. wikipedia.org

The enzyme can utilize both NAD+ and NADP+ as coenzymes, though specificity can vary between organisms. nih.govenzyme-database.org For example, the enzyme from Fervidobacterium nodosum Rt17-B1, a thermophilic bacterium, uses both coenzymes. nih.gov This particular enzyme exhibits optimal activity at a high temperature (85°C) and alkaline pH (9.5). nih.gov

Regarding substrate specificity, while the primary substrate is (2R,4S)-2,4-diaminopentanoate, some homologs can act more slowly on other diamino acids, such as 2,5-diaminohexanoate. enzyme-database.org The enzyme is stereospecific, showing higher efficiency with the (2R,4S) diastereoisomer of its substrate. uniprot.org

| Property | Value/Observation | Organism Source |

|---|---|---|

| EC Number | 1.4.1.12 | General |

| Optimal pH | 9.5 | Fervidobacterium nodosum |

| Optimal Temperature | 85°C | Fervidobacterium nodosum |

| Coenzyme Specificity | NAD+ and NADP+ | F. nodosum, C. sticklandii |

| KM (NAD+) | 16 µM | Unknown prokaryote |

| kcat (with NAD+) | 34 s-1 | Unknown prokaryote |

| Inhibitors | D-ornithine, 2-amino-4-oxopentanoate (product), Acetyl-CoA, D-alanine | F. nodosum, Unknown prokaryote |

Data compiled from various studies on DAPDH. nih.govenzyme-database.orguniprot.org

Radical-Based Enzymatic Transformations (e.g., AdoCbl-Dependent Mechanisms)

The involvement of this compound isomers in radical-based enzymatic transformations is exemplified by the action of adenosylcobalamin (AdoCbl)-dependent aminomutases. A key enzyme in this class is ornithine 4,5-aminomutase (OAM), which catalyzes the conversion of D-ornithine to (2R,4S)-2,4-diaminopentanoic acid, an isomer of this compound. This transformation is a critical step in the anaerobic metabolism of D-ornithine in organisms like Clostridium sticklandii.

The mechanism of OAM is a well-studied example of radical-based catalysis that relies on two essential cofactors: adenosylcobalamin (AdoCbl, a form of Vitamin B12) and pyridoxal 5'-phosphate (PLP). The catalytic cycle is initiated by the homolytic cleavage of the cobalt-carbon bond in AdoCbl, which generates a highly reactive 5'-deoxyadenosyl radical. mdpi.com This radical initiates the subsequent rearrangement by abstracting a hydrogen atom from the substrate. mdpi.com

In the OAM-catalyzed reaction, the substrate, D-ornithine, first forms an external aldimine with the PLP cofactor. nih.gov The binding of the substrate to the enzyme induces a rapid homolysis of the AdoCbl Co-C bond. nih.gov The resulting 5'-deoxyadenosyl radical abstracts a hydrogen atom from the C5 position of the PLP-bound D-ornithine. This creates a substrate radical that undergoes intramolecular isomerization, involving a 1,2-amino shift, through an azacyclopropylcarbinyl radical intermediate. uni.lu Finally, the hydrogen atom is returned to the product radical, and (2R,4S)-2,4-diaminopentanoate is released. uni.luwikipedia.org

Research has shown that optimal electrostatic interactions between the substrate and key amino acid residues in the enzyme's active site are crucial for this radical chemistry to occur efficiently. uni.lu Residues that form salt bridges with the substrate's α-carboxylate and α-amine groups are particularly critical for catalytic turnover. uni.lu

| Component | Role in the Reaction | Reference |

|---|---|---|

| D-Ornithine | The initial substrate that is converted. | nih.gov |

| (2R,4S)-2,4-Diaminopentanoic acid | The final product of the enzymatic rearrangement. | nih.gov |

| Adenosylcobalamin (AdoCbl) | Cofactor whose Co-C bond cleavage initiates the radical reaction by forming a 5'-deoxyadenosyl radical. | mdpi.com |

| Pyridoxal 5'-phosphate (PLP) | Cofactor that binds to the substrate, forming an external aldimine, which facilitates the radical rearrangement. | nih.govuni.lu |

| 5'-Deoxyadenosyl Radical | The primary radical that abstracts a hydrogen atom from the substrate to start the isomerization process. | mdpi.com |

| Azacyclopropylcarbinyl Radical | A key intermediate formed during the intramolecular rearrangement of the substrate radical. | uni.lu |

This compound as a Precursor in Biosynthetic Pathways (Non-Human Organisms)

The incorporation of non-canonical amino acids is a widely used strategy in peptide design to create peptides and peptidomimetics with enhanced stability, specific conformations, or novel biological activities. eurpepsoc.com These modified molecules can overcome limitations of natural peptides, such as susceptibility to proteolytic degradation. nih.gov Non-canonical building blocks can introduce functionalities not typically found in biological systems, allowing for the fine-tuning of a peptide's properties. eurpepsoc.com

However, a review of available scientific literature indicates that the specific use of this compound as a building block for the research-based synthesis of peptides or peptidomimetics is not well-documented. While general methods for solid-phase peptide synthesis (SPPS) and the creation of peptidomimetics are established for a wide range of unnatural amino acids, specific examples detailing the incorporation of this compound into such structures are not readily found in published research. nih.govnih.gov The synthesis of peptidomimetics often involves modifying the peptide backbone or incorporating unique building blocks to mimic the structure and function of natural peptides. wikipedia.org

In non-human organisms, biosynthetic pathways for natural products are diverse and complex, often utilizing primary metabolites like amino acids as precursors. Microorganisms such as bacteria and fungi are known to produce a vast array of secondary metabolites, including peptides and alkaloids, through intricate enzymatic pathways. nih.gov

Despite the structural similarity of this compound to ornithine, a known precursor in the biosynthesis of arginine and polyamines in plants and other organisms, there is no direct scientific evidence to suggest that this compound itself serves as a precursor in the biosynthesis of specific biomolecules like plant hormones. Major plant hormone biosynthetic pathways, such as those for auxins, jasmonates, and gibberellins, have been well-characterized and originate from common precursors like tryptophan, linolenic acid, or geranylgeranyl diphosphate, with no established role for this compound. Consequently, its function as a direct precursor in the natural biosynthesis of plant hormones or other specific biomolecules in research models is not supported by the current body of scientific literature.

Applications of 4,5 Diaminopentanoic Acid in Advanced Chemical and Biochemical Research

Utilization as a Building Block in Complex Molecular Synthesis

The distinct arrangement of functional groups in 4,5-diaminopentanoic acid makes it a valuable precursor in the synthesis of more complex molecules with tailored properties. Its ability to introduce multiple positive charges and specific spacing between functional groups is particularly advantageous in the design of novel molecular architectures.

In the pursuit of creating molecular probes with varying lipophilicity and the capacity to carry multiple positive charges, researchers have developed synthetic routes to novel triamino acid building blocks. nih.gov While not directly detailing the use of this compound, the synthesis of other triamino acids provides a clear blueprint for its potential application. For instance, the synthesis of triamino acids has been achieved through the aminoethyl extension of the side chains of ornithine, diaminopropanoic acid, and diaminobutanoic acid via reductive amination. nih.govresearchgate.netresearchgate.net This methodology could theoretically be adapted to this compound, utilizing its existing amino groups as points for further functionalization to create unique triamino acid structures. These resulting triamino acids can then be incorporated into larger molecules to act as probes for various biological processes.

The general strategy for creating such building blocks often involves protecting the existing amino and carboxyl groups, followed by selective modification of the side chain. For example, the synthesis of alkyl-branched triamino acids starts from Boc-L-Dab-OH, which undergoes reductive amination with aldehydes synthesized from Fmoc-L-2-amino fatty acids. nih.govresearchgate.net A similar approach could be envisioned for this compound, allowing for the introduction of diverse functional groups to tune the properties of the resulting molecular probe.

The incorporation of non-natural amino acids into peptides and proteins is a powerful technique for probing their structure and function. nih.govgenscript.com this compound, with its unique diamino side chain, can be incorporated into peptide sequences to introduce specific structural constraints or to act as a coordination site for metal ions. This can provide valuable insights into peptide folding, protein-protein interactions, and enzymatic mechanisms.

The synthesis of such peptide analogs is typically performed using solid-phase peptide synthesis (SPPS) with the Fmoc-strategy. researchgate.netnih.gov For incorporation, this compound would need to be appropriately protected, for example, with Fmoc on the α-amino group and Boc on the side-chain amino groups, to allow for its sequential addition to the growing peptide chain. The presence of the two amino groups on the side chain allows for post-synthetic modifications, such as the attachment of fluorescent labels or cross-linking agents, further expanding its utility in structural and functional studies. genscript.com The introduction of such modifications can help in understanding the spatial arrangement of peptide chains and their interactions with other molecules. nih.gov

Probes for Biochemical Mechanism Elucidation

The unique chemical properties of this compound make it a suitable candidate for designing probes to investigate complex biochemical pathways and mechanisms at the molecular level.

Understanding the intricate interactions between enzymes and their substrates is fundamental to biochemistry. nih.gov Molecular probes are crucial tools in these investigations, and this compound can serve as a scaffold for such probes. nih.gov By modifying its structure, for example, by introducing a reactive group or a spectroscopic label, it can be used to map the active site of an enzyme or to trap reaction intermediates. rsc.org

The diamino side chain of this compound can mimic the side chains of natural amino acids like lysine (B10760008), allowing it to bind to the active sites of enzymes that process lysine or similar substrates. mdpi.com Once bound, the additional amino group can be used to form a covalent bond with the enzyme, allowing for the identification of key active site residues. Furthermore, the introduction of isotopes into the this compound molecule can be used in kinetic isotope effect studies to elucidate reaction mechanisms. youtube.commasterorganicchemistry.comyoutube.com

Amino acid transporters are integral membrane proteins that control the flow of amino acids into and out of cells, playing a critical role in cellular metabolism and signaling. nih.govnih.govmdpi.com To study the mechanisms of these transporters, it is often necessary to use labeled amino acid analogs that can be traced as they move across the cell membrane. taylorandfrancis.com

This compound, when appropriately labeled with a radioactive isotope or a fluorescent tag, can be employed as a probe in non-clinical cellular models to investigate the specificity and kinetics of amino acid transport systems. mdpi.com Its structural similarity to natural diamino acids may allow it to be recognized and transported by specific carriers. By monitoring the uptake and efflux of the labeled this compound, researchers can gain valuable information about the transport mechanism, including its substrate specificity, ion dependence, and regulation. nih.gov

Role in Polymer Chemistry Research (e.g., Polyamide Production in Research Settings)

In the field of polymer chemistry, diamines are essential monomers for the synthesis of polyamides, a class of polymers with a wide range of industrial applications. nih.govknowingfabric.com this compound, possessing two primary amine groups, can function as a diamine monomer in polycondensation reactions with dicarboxylic acids to produce novel polyamides in a research setting. nih.govfrontiersin.org

The presence of the carboxylic acid group within the same molecule also opens up the possibility for self-condensation to form a unique polyamide structure. The resulting polyamides would have regularly spaced pendant carboxylic acid groups along the polymer chain, which could be further modified to tune the polymer's properties, such as its solubility, hydrophilicity, and biocompatibility. alderbioinsights.co.ukwhiterose.ac.uk This makes this compound a versatile building block for the creation of functional polyamides with potential applications in areas such as drug delivery and biomaterials. researchgate.net

Analytical Techniques for the Characterization and Quantification of 4,5 Diaminopentanoic Acid in Research Settings

Chromatographic Methods

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For a polar compound like 4,5-diaminopentanoic acid, specific chromatographic methods are particularly effective.

High-Performance Liquid Chromatography (HPLC) for Purity and Conversion Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of amino acids, including this compound. It is frequently used to assess the purity of a sample and to monitor the progress of chemical reactions (conversion analysis). For polar analytes that are not well-retained on traditional reversed-phase columns, alternative approaches are necessary. sielc.com One such approach is mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms. sielc.comsielc.com This allows for the separation of polar compounds without the need for ion-pairing reagents. sielc.comsielc.com

The conditions for HPLC analysis can be optimized by adjusting the mobile phase composition, such as the ratio of acetonitrile (B52724) to water, and the pH of the buffer. sielc.com Detection is often achieved using UV detectors, or for compounds lacking a UV chromophore, detectors like Evaporative Light Scattering Detectors (ELSD) can be employed. sielc.com

Table 1: Illustrative HPLC Parameters for Amino Acid Analysis

| Parameter | Value/Description |

|---|---|

| Column | Mixed-mode (e.g., Primesep 100) |

| Mobile Phase | Acetonitrile/Water gradient with a buffer (e.g., ammonium (B1175870) formate) |

| Detection | UV (e.g., 200-270 nm) or ELSD |

| Flow Rate | Typically 0.5-2.0 mL/min |

Paper Chromatography for Qualitative Analysis

Paper chromatography is a simpler, cost-effective method primarily used for the qualitative analysis and separation of amino acids. buffalostate.edusavemyexams.com The principle of this technique lies in the differential partitioning of the components of a mixture between a stationary phase (the chromatography paper) and a mobile phase (a solvent). libretexts.org

The separation is based on the different affinities of the amino acids for the stationary and mobile phases, which is influenced by their R groups. buffalostate.edu Hydrophilic molecules tend to have a stronger attraction to the hydrophilic paper and thus move slower, while more hydrophobic molecules travel further with the hydrophobic solvent. buffalostate.edu After the separation, the colorless amino acid spots are visualized by spraying the chromatogram with a developing agent, most commonly ninhydrin, which reacts with the amino acids to produce colored spots, typically purple or brown. libretexts.orgchemguide.co.uk The identity of an unknown amino acid can be determined by comparing its retention factor (Rf) value with that of known standards. youtube.com

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolite Analysis

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a valuable technique for the analysis of highly polar compounds like this compound, which are poorly retained in reversed-phase chromatography. chromatographyonline.comchromatographyonline.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. chromatographyonline.com This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition. sigmaaldrich.com

This technique is particularly well-suited for metabolomics studies, allowing for the separation and quantification of a wide range of polar metabolites, including amino acids, sugars, and organic acids. nih.govmdpi.com The high organic content of the mobile phase in HILIC also offers the advantage of increased sensitivity when coupled with electrospray ionization mass spectrometry (ESI-MS). chromatographyonline.com

Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure and composition of a substance by analyzing its interaction with electromagnetic radiation.

Mass Spectrometry (e.g., LC-ESI-QQ, MS/MS) for Metabolomics and Identification

Mass spectrometry (MS) is a highly sensitive and selective technique used for the identification and quantification of compounds. When coupled with liquid chromatography (LC), particularly with electrospray ionization (ESI), it becomes a powerful tool for analyzing complex biological samples. nih.gov For amino acid analysis, tandem mass spectrometry (MS/MS) on instruments like a triple quadrupole (QQQ) mass spectrometer provides high resolution and accuracy. nih.gov

In metabolomics, LC-MS/MS methods are used for the targeted quantification of a large number of metabolites simultaneously. thermofisher.commedsci.org The process often involves a sample preparation step, such as protein precipitation, followed by chromatographic separation and detection by the mass spectrometer. medsci.orgresearchgate.net The mass spectrometer identifies compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Table 2: Key Parameters in LC-MS/MS Analysis of Amino Acids

| Parameter | Description |

|---|---|

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode is common for amino acids. nih.gov |

| Mass Analyzer | Triple Quadrupole (QQQ) or Quadrupole Time-of-Flight (Q-TOF) are frequently used. nih.gov |

| Scan Mode | Multiple Reaction Monitoring (MRM) is often employed for targeted quantification. nih.gov |

| Sample Preparation | May involve derivatization to improve chromatographic properties and ionization efficiency. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. nih.govspringernature.com NMR provides detailed information about the chemical environment of atomic nuclei, allowing for the determination of the molecule's connectivity and stereochemistry.

Standard NMR experiments for structure elucidation include one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR, as well as two-dimensional (2D) experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). hyphadiscovery.com These experiments help to establish through-bond and through-space correlations between different atoms in the molecule, ultimately leading to an unambiguous structure assignment. hyphadiscovery.com For complex molecules or when only small amounts of material are available, high-field NMR instruments equipped with cryoprobes are utilized to enhance sensitivity. hyphadiscovery.com

Table 3: Common Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

UV-Visible Spectrophotometry for Kinetic and Enzyme Activity Assays

UV-Visible spectrophotometry is a versatile and widely used technique in biochemical research for monitoring enzyme kinetics and determining enzyme activity. This method relies on measuring the change in absorbance of a solution as a reaction proceeds, which is directly proportional to the concentration of the light-absorbing species, as described by the Beer-Lambert law. researchgate.net For reactions involving this compound, particularly its enzymatic synthesis, spectrophotometric assays can be effectively employed, often through coupled enzyme systems.

A prominent example involves the study of ornithine 4,5-aminomutase, the enzyme responsible for converting D-ornithine to (2R, 4S)-4,5-diaminopentanoic acid. scribd.com The activity of this enzyme can be monitored by coupling the reaction to a subsequent enzymatic step. Specifically, the product, this compound, serves as a substrate for NAD⁺-dependent diaminopentanoate dehydrogenase. In this coupled assay, the dehydrogenase catalyzes the oxidation of this compound, which is accompanied by the reduction of NAD⁺ to NADH. The progress of the reaction can be continuously monitored by measuring the increase in absorbance at 340 nm, the characteristic wavelength for NADH. dalalinstitute.comwur.nl

The rate of the reaction is determined by measuring the initial velocity (v₀) at different substrate concentrations. These data can then be used to determine key kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), by fitting the data to the Michaelis-Menten equation.

Table 1: Hypothetical Kinetic Data for Diaminopentanoate Dehydrogenase

| Substrate Concentration (this compound) [µM] | Initial Velocity (v₀) [µM/min] |

| 10 | 2.5 |

| 20 | 4.5 |

| 50 | 8.3 |

| 100 | 12.5 |

| 200 | 16.7 |

| 400 | 20.0 |

| 800 | 22.2 |

This interactive table presents hypothetical data for the determination of kinetic parameters for an enzyme that utilizes this compound as a substrate. The initial velocities are measured at various substrate concentrations, and this data can be used to construct a Michaelis-Menten plot and a Lineweaver-Burk plot to calculate Kₘ and Vₘₐₓ.

Electrochemical and Other Biophysical Methods

Electrochemical and other biophysical methods provide valuable insights into the properties of molecules like this compound, particularly in the context of its interactions with metal ions.

Cyclic Voltammetry for Redox Characterization in Complexation Studies

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of a species in solution. researchgate.net While this compound itself is not redox-active within the typical potential window, CV can be employed to investigate its complexation with redox-active metal ions. The binding of a ligand, such as this compound, to a metal ion can significantly alter the metal's redox potential.

In a typical experiment, the cyclic voltammogram of a solution containing the metal ion is recorded in the absence and presence of this compound. The formation of a metal-ligand complex can lead to a shift in the peak potentials of the metal's redox couple (e.g., Mⁿ⁺/M⁽ⁿ⁻¹⁾⁺). This shift provides information about the stability of the complex and the preferred coordination of the ligand to a particular oxidation state of the metal. For a reversible or quasi-reversible system, the formal potential (E°') of the complexed and uncomplexed metal ion can be used to estimate the stability constants of the complex in different oxidation states.

Table 2: Hypothetical Cyclic Voltammetry Data for a Metal Ion in the Presence of this compound

| Species | Anodic Peak Potential (Epa) [V] | Cathodic Peak Potential (Epc) [V] | Formal Potential (E°') [V] |

| Metal Ion (Mⁿ⁺) | +0.52 | +0.46 | +0.49 |

| Mⁿ⁺ + this compound | +0.38 | +0.31 | +0.345 |

This interactive table illustrates the expected shift in the redox potentials of a hypothetical redox-active metal ion upon complexation with this compound. The negative shift in the formal potential indicates that the ligand binds more strongly to the oxidized form of the metal ion.

pH-Metric Measurements for Complex Formation Equilibria with Metal Ions

pH-metric titration is a fundamental and accurate method for determining the protonation constants of a ligand and the stability constants of its metal complexes in solution. dalalinstitute.comijfmr.com The principle of this technique lies in monitoring the pH of a solution containing the ligand as it is titrated with a standard acid or base, both in the absence and presence of a metal ion. jocpr.com

For this compound, which has two amino groups and one carboxyl group, the titration curve in the absence of a metal ion will show buffer regions corresponding to the pKa values of these functional groups. When a metal ion is introduced, the titration curve will be displaced to lower pH values if complexation occurs, as the metal ion competes with protons for the ligand's donor atoms. tsijournals.com By analyzing this displacement, the formation constants (log K) of the metal-ligand complexes can be calculated.

The data analysis often involves plotting the average number of protons bound per ligand molecule (n̄ₐ) against pH to determine the protonation constants. Similarly, the average number of ligands bound per metal ion (n̄) is plotted against the negative logarithm of the free ligand concentration (pL) to determine the stability constants.

Table 3: Hypothetical Stability Constants for Metal-(this compound) Complexes Determined by pH-metry

| Metal Ion | log K₁ | log K₂ |

| Cu(II) | 8.5 | 6.2 |

| Ni(II) | 6.8 | 5.1 |

| Zn(II) | 6.5 | 4.8 |

| Co(II) | 6.1 | 4.5 |

This interactive table provides hypothetical stability constants for the formation of 1:1 (log K₁) and 1:2 (log K₂) metal-ligand complexes between various divalent metal ions and this compound. The values reflect the typical Irving-Williams order for the stability of high-spin octahedral complexes.

Based on a thorough review of available scientific literature, there is a significant lack of specific research data for the chemical compound “this compound” corresponding to the detailed structural and theoretical investigations outlined in your request.

Studies focusing on the conformational analysis, molecular dynamics simulations, quantum mechanical calculations of reactive intermediates, coordination chemistry, and intermolecular interactions are not available for this specific molecule. The provided outline requires in-depth research findings and data tables that are not present in the current body of scientific publications.

Therefore, it is not possible to generate a scientifically accurate and detailed article that strictly adheres to the provided structure and focuses solely on this compound. Any attempt to create such an article would require extrapolation from unrelated compounds, which would compromise the scientific integrity and accuracy of the content.

Future Directions and Emerging Research Avenues for 4,5 Diaminopentanoic Acid

Expanding Biocatalytic Applications for Sustainable Synthesis of 4,5-Diaminopentanoic Acid and its Derivatives

The pursuit of green chemistry has intensified the interest in biocatalysis for the synthesis of valuable chemicals. For this compound and its derivatives, the primary biocatalytic route currently understood revolves around the enzyme D-ornithine 4,5-aminomutase (OAM). This enzyme facilitates the reversible isomerization of D-ornithine to (2R,4S)-2,4-diaminopentanoate, a stereoisomer of this compound. mdpi.com The reaction is notable for its use of pyridoxal (B1214274) 5'-phosphate (PLP) and adenosylcobalamin as cofactors. acs.org

Future research is aimed at harnessing and engineering this and other enzymes for the sustainable production of this compound. The development of robust and efficient biocatalytic systems could offer a more environmentally friendly alternative to traditional chemical synthesis methods, which often rely on harsh conditions and produce significant waste. wiley.com The selective nature of enzymes is particularly advantageous for producing chiral molecules like this compound with high stereochemical purity. nih.gov

One promising avenue is the use of enzyme cascades, where multiple enzymes work in concert to convert a simple, renewable starting material into the desired product. For instance, an engineered enzymatic cascade could be designed to convert a readily available biomass-derived precursor first into D-ornithine and then into this compound. Such a one-pot synthesis would improve efficiency and reduce downstream processing costs. nih.gov Furthermore, the application of protein engineering and directed evolution can be used to enhance the stability, activity, and substrate specificity of enzymes like OAM, making them more suitable for industrial-scale production. chemrxiv.org

The synthesis of derivatives of this compound is another area of active research. For example, biocatalytic methods are being explored for the selective monoacylation of diamines, a challenging chemical transformation, to produce pharmaceutically relevant amides. researchgate.net Carboxylic acid reductases (CARs) have shown potential in catalyzing amide bond formation and could be adapted for the synthesis of 4,5-diaminopentanoyl amides.

| Enzyme Class | Potential Application in this compound Synthesis | Starting Material(s) | Key Advantages |

| Aminomutases (e.g., OAM) | Direct synthesis of (2R,4S)-2,4-diaminopentanoate | D-ornithine | High stereoselectivity |

| Transaminases | Synthesis of chiral amines from keto acids | Keto-acid precursors | Broad substrate scope |

| Carboxylic Acid Reductases | Synthesis of 4,5-diaminopentanoyl amides and other derivatives | This compound, amines | Selective amide bond formation |

| Enzyme Cascades | Multi-step synthesis from simple precursors | Biomass-derived sugars | One-pot reactions, improved efficiency |

Advanced Studies in Microbial Metabolic Pathway Engineering involving this compound

Corynebacterium glutamicum has emerged as a key industrial microorganism for the production of amino acids and their derivatives, including diamines that serve as monomers for polyamides. nih.govnih.govfrontiersin.org While significant progress has been made in engineering C. glutamicum to produce compounds like cadaverine (B124047) (1,5-diaminopentane) from L-lysine, the specific engineering of this bacterium for this compound production is a nascent field of research. nih.govresearchgate.net

Future metabolic engineering efforts are likely to focus on redirecting the flux of central metabolic intermediates towards the biosynthesis of precursors for this compound, such as ornithine. This would involve a systems-level approach, including the overexpression of key biosynthetic enzymes, the deletion of competing pathways, and the optimization of cofactor availability. nih.gov For example, strategies used to increase lysine (B10760008) production, such as amplifying the activity of dihydrodipicolinate synthase and deregulating aspartate kinase, could be adapted to enhance the ornithine pool. oup.com

A key challenge will be the introduction and optimization of a heterologous pathway for the conversion of a central metabolite into this compound. This could involve expressing the gene for an enzyme like ornithine 4,5-aminomutase in C. glutamicum. The success of such an approach would depend on the efficient expression and activity of the foreign enzyme, as well as its compatibility with the host's metabolic network.

Metabolic engineering is not limited to C. glutamicum. Escherichia coli is another well-established host for the production of various chemicals, including non-canonical amino acids. frontiersin.orgnih.gov The extensive genetic tools available for E. coli make it an attractive platform for prototyping and optimizing biosynthetic pathways for this compound.

| Engineering Strategy | Target Pathway/Enzyme | Rationale | Potential Host Organism |

| Precursor Supply Enhancement | Aspartate kinase, Dihydrodipicolinate synthase | Increase flux towards ornithine biosynthesis | Corynebacterium glutamicum |

| Heterologous Pathway Expression | Ornithine 4,5-aminomutase | Convert D-ornithine to 2,4-diaminopentanoate (B1235806) | Corynebacterium glutamicum, Escherichia coli |

| Competing Pathway Deletion | Arginine biosynthesis pathway | Prevent diversion of ornithine to other products | Corynebacterium glutamicum |

| Cofactor Engineering | Pyridoxal 5'-phosphate (PLP) biosynthesis | Ensure sufficient cofactors for aminomutase activity | Corynebacterium glutamicum, Escherichia coli |

Development of Novel Analytical Methods for Comprehensive Characterization in Research

The accurate and sensitive detection of this compound is crucial for its study in biological systems and for monitoring its production in biocatalytic and fermentation processes. As a non-proteinogenic, chiral amino acid, its analysis presents unique challenges that are driving the development of novel analytical methods.

Current approaches for the analysis of chiral amino acids often involve chromatographic techniques coupled with mass spectrometry (MS). mdpi.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are powerful tools for separating complex mixtures. For chiral separation, two main strategies are employed: the direct method, which uses a chiral stationary phase, and the indirect method, which involves derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column. fujifilm.com

Future research in this area will likely focus on the development of new chiral derivatization reagents that enhance the sensitivity and selectivity of detection by LC-MS. jst.go.jp Reagents that can be introduced in a fully automated fashion and that allow for rapid separation are particularly desirable. acs.org Trapped ion mobility-mass spectrometry is an emerging technique that can separate ions based on their size, shape, and charge, offering an additional dimension of separation for complex samples. acs.org

Another area of development is the creation of high-throughput analytical methods that can screen large numbers of samples, which is essential for applications in metabolic engineering and directed evolution. These methods need to be robust, reproducible, and require minimal sample preparation.

| Analytical Technique | Principle | Application for this compound | Future Developments |

| Chiral HPLC | Separation of enantiomers using a chiral stationary phase | Direct separation and quantification of stereoisomers | New and more efficient chiral stationary phases |

| LC-MS with Chiral Derivatization | Formation of diastereomers for separation on an achiral column and MS detection | Highly sensitive and selective quantification | Novel, more reactive, and easily automated derivatization reagents |

| Trapped Ion Mobility-MS | Separation of ions in the gas phase based on their mobility | Enhanced separation of isomers and isobars | Integration with automated derivatization systems |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary | High-resolution separation of charged molecules | Improved sensitivity and coupling to MS |

Exploration of Undiscovered Biochemical Roles and Transformations in Diverse Organisms

The known biochemical role of this compound is primarily as an intermediate in the anaerobic degradation of ornithine by certain bacteria, most notably Clostridium sticklandii. nih.govuniprot.org In this pathway, D-ornithine is converted to (2R,4S)-2,4-diaminopentanoate by ornithine 4,5-aminomutase. This is followed by an oxidative deamination to 2-amino-4-oxopentanoate (B13344484) by 2,4-diaminopentanoate dehydrogenase. nih.govnih.gov

However, the vast diversity of microbial metabolism suggests that this compound may have other, as yet undiscovered, roles in different organisms. Non-proteinogenic amino acids are known to participate in a wide range of biological processes, including as intermediates in biosynthesis, signaling molecules, and components of secondary metabolites. oup.comagriculturejournals.czmdpi.com

Future research may uncover novel pathways that synthesize or utilize this compound. The increasing availability of genomic and metabolomic data from a wide range of organisms provides a powerful tool for identifying new enzymes and metabolic pathways. By searching for genes homologous to known aminomutases and dehydrogenases, and by analyzing the metabolomes of different organisms under various conditions, it may be possible to identify new biochemical contexts for this compound.

For example, it is conceivable that some organisms may use this compound as a precursor for the synthesis of other important molecules, or that it may play a role in intercellular communication. The structural similarity of this compound to other biologically active molecules suggests that it could interact with various enzymes and receptors.

Computational Chemistry and Advanced Modeling of this compound Systems

Computational chemistry and molecular modeling have become indispensable tools for understanding enzyme mechanisms and for guiding protein engineering efforts. nih.govnih.gov In the context of this compound, computational studies have primarily focused on elucidating the complex radical-based mechanism of ornithine 4,5-aminomutase.

Quantum mechanics/molecular mechanics (QM/MM) methods have been employed to study the cyclization step in the OAM-catalyzed reaction. nih.gov These studies have provided insights into how the enzyme's active site and the pyridoxal 5'-phosphate cofactor work together to control the radical intermediates. mdpi.comjst.go.jp Such detailed mechanistic understanding is crucial for the rational design of more efficient or novel aminomutases.

Molecular dynamics (MD) simulations can be used to study the conformational changes that occur during the catalytic cycle and to understand how substrate binding and product release are controlled. nih.gov These simulations can also be used to predict the effects of mutations on enzyme function, thereby guiding experimental efforts in protein engineering.

In the future, computational approaches will likely be used to design novel inhibitors of ornithine 4,5-aminomutase, which could have applications as research tools or as potential therapeutic agents. mdpi.com Furthermore, in silico screening of virtual compound libraries could identify new substrates or inhibitors for this and related enzymes. Advanced modeling techniques can also be applied to predict the physicochemical properties of this compound and its derivatives, which is important for understanding their behavior in biological and industrial systems.

| Computational Method | Application to this compound Systems | Key Insights |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Elucidation of the reaction mechanism of ornithine 4,5-aminomutase | Understanding the role of the enzyme active site and cofactors in catalysis nih.gov |

| Molecular Dynamics (MD) Simulations | Studying protein dynamics, substrate binding, and the effects of mutations | Revealing conformational changes and guiding protein engineering nih.gov |

| Molecular Docking | Predicting the binding of substrates and inhibitors to enzymes | Identifying potential inhibitors and new substrates mdpi.com |

| In Silico ADME Prediction | Estimating the absorption, distribution, metabolism, and excretion properties of derivatives | Guiding the design of new drug candidates mdpi.com |

Q & A

Basic Research Questions

Q. What enzymatic methods are used to synthesize 4,5-diaminopentanoic acid, and how do cofactors influence reaction kinetics?

- Methodological Answer : this compound (2,4-DAPA) is synthesized via ornithine 4,5-aminomutase (OAM), which catalyzes a 1,2-amino group rearrangement in D-ornithine using adenosylcobalamin (AdoCbl) and pyridoxal 5'-phosphate (PLP) as cofactors. Stopped-flow absorbance studies reveal that substrate binding (e.g., D-ornithine or its analog DAB) induces rapid homolysis of the AdoCbl Co–C bond (rates: 781 s⁻¹ for D-ornithine, 513 s⁻¹ for DAB), initiating radical propagation . To optimize synthesis, researchers should monitor cofactor stability and substrate-specific kinetic parameters under anaerobic conditions.

Q. How can this compound be analytically quantified in enzymatic reaction mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection at 260–280 nm is recommended for quantifying 2,4-DAPA, leveraging its primary amine groups for derivatization (e.g., using o-phthalaldehyde). For complex mixtures, tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C-ornithine) improves accuracy. Data validation should include spike-recovery experiments to address matrix effects .

Q. What structural features distinguish this compound from its isomer L-ornithine (2,5-diaminopentanoic acid)?

- Methodological Answer : X-ray crystallography and NMR spectroscopy are critical for structural differentiation. 2,4-DAPA has amino groups at C2 and C4, while L-ornithine has them at C2 and C4. Solid-state NMR can resolve spatial arrangements, and crystallographic studies of OAM-substrate complexes (e.g., PDB entries) provide direct evidence of binding conformations .

Advanced Research Questions

Q. How do large-scale domain dynamics in ornithine 4,5-aminomutase affect radical propagation efficiency during this compound synthesis?

- Methodological Answer : Cryo-EM and time-resolved crystallography reveal that OAM undergoes conformational changes during catalysis, stabilizing the AdoCbl radical and aligning the PLP cofactor for hydrogen abstraction. Mutagenesis studies targeting domain interfaces (e.g., Thr-503 or Lys-629 in Clostridium sticklandii OAM) can disrupt motion, enabling mechanistic dissection. Kinetic coupling experiments (e.g., pre-steady-state EPR) track radical intermediates under varying domain states .

Q. What experimental strategies resolve contradictions between kinetic data and structural models of radical transfer in this compound-producing enzymes?

- Methodological Answer : Discrepancies arise when crystallographic snapshots fail to capture transient radical states. Hybrid QM/MM simulations and pulse-radiolysis freeze-quench experiments reconcile these by modeling electron transfer pathways and radical lifetimes. For example, AdoCbl’s "stalled" Co–C bond homolysis in crystal structures contrasts with rapid kinetics observed in solution; time-resolved spectroscopic methods (e.g., stopped-flow UV-Vis) bridge this gap .

Q. How can isotopic labeling and kinetic isotope effects (KIEs) elucidate the role of hydrogen tunneling in this compound biosynthesis?

- Methodological Answer : Deuterium labeling at the C5 position of D-ornithine allows measurement of KIE values (k_H/k_D) during OAM catalysis. A KIE > 3 indicates significant hydrogen tunneling, a hallmark of radical-based rearrangements. Parallel studies with AdoCbl analogs (e.g., ¹³C-methyl-labeled) further dissect cofactor contributions. Data should be analyzed using Marcus theory to distinguish tunneling from classical transition states .

Q. What are the challenges in stabilizing this compound for biophysical studies, and how can they be mitigated?

- Methodological Answer : 2,4-DAPA’s high polarity and hygroscopicity complicate crystallization. Co-crystallization with metal ions (e.g., Mg²⁺ or Zn²⁺) or encapsulation in lipid cubic phases enhances stability. For solution studies, buffers containing 20% glycerol or dimethyl sulfoxide (DMSO) prevent aggregation. Dynamic light scattering (DLS) monitors aggregation in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.